Di-tert-butyl cyclohexane-1,1-dicarboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of di-tert-butyl cyclohexane-1,1-dicarboxylate follows IUPAC guidelines, which prioritize functional group seniority and substituent positioning. The compound’s IUPAC name is This compound , derived from the parent cyclohexane ring where both carboxylate groups occupy the 1-position. The tert-butyl groups (C(CH₃)₃) are attached as ester substituents to the carboxylate moieties.
Key identifiers include:
- CAS Registry Number : 586400-66-0
- SMILES Notation : CC(C)(C)OC(=O)C1(CCCCC1)C(=O)OC(C)(C)C
- InChIKey : UAQJNSGCQWLOBB-UHFFFAOYSA-N
The molecular formula C₁₆H₂₈O₄ confirms the presence of 16 carbon atoms, 28 hydrogen atoms, and four oxygen atoms. Mass spectrometry data corroborates the molecular weight of 284.39 g/mol.
Molecular Geometry and Stereochemical Considerations
The cyclohexane ring in this compound adopts a chair conformation, as predicted by computational models and supported by analogous crystallographic studies. The 1,1-dicarboxylate substitution pattern creates axial symmetry, with both tert-butyl ester groups positioned equatorially to minimize steric strain (Figure 1). This arrangement stabilizes the molecule through van der Waals interactions between the tert-butyl methyl groups and the cyclohexane hydrogen atoms.
Table 1: Key Bond Lengths and Angles from Computational Models
| Parameter | Value (Å or °) | Method |
|---|---|---|
| C-O (ester) | 1.34 | DFT (B3LYP/6-31G) |
| C=O (carbonyl) | 1.21 | DFT (B3LYP/6-31G) |
| C-C (cyclohexane) | 1.53–1.56 | X-ray diffraction |
| Dihedral angle (O-C-O) | 120.5 | Molecular mechanics |
Stereochemical analysis reveals no chiral centers due to the molecule’s plane of symmetry. However, restricted rotation around the ester linkages introduces conformational isomerism. Nuclear magnetic resonance (NMR) studies of related compounds show distinct signals for axial and equatorial protons, suggesting similar dynamic behavior in this compound.
Comparative Analysis of Cyclohexane-1,1-dicarboxylate Derivatives
This compound belongs to a broader class of cyclohexane dicarboxylates, which vary in ester substituents and substitution patterns. A comparative analysis highlights the following derivatives:
1.3.1 Diethyl Cyclohexane-1,1-dicarboxylate
- Molecular Formula : C₁₂H₂₀O₄
- Substituents : Ethyl groups
- Reactivity : Higher hydrolysis rates due to less steric hindrance compared to tert-butyl esters.
1.3.2 Dibutyl Cyclohexane-1,2-dicarboxylate
- Molecular Formula : C₁₆H₂₈O₄
- Substitution Pattern : 1,2-positions
- Conformation : The 1,2-disubstitution induces puckering in the cyclohexane ring, leading to boat or twist-boat conformations.
1.3.3 Cyclohexane-1,1-dicarboxylic Acid
- Molecular Formula : C₈H₁₂O₄
- Functionality : Free carboxylic acid groups
- Applications : Serves as a precursor for metal-organic frameworks (MOFs) due to its chelating ability.
Table 2: Structural and Electronic Properties of Cyclohexane Dicarboxylates
| Compound | Molecular Weight (g/mol) | Substitution Pattern | Predominant Conformation |
|---|---|---|---|
| Di-tert-butyl-1,1-dicarboxylate | 284.39 | 1,1 | Chair |
| Dibutyl-1,2-dicarboxylate | 284.39 | 1,2 | Boat |
| Cyclohexane-1,1-dicarboxylic acid | 172.18 | 1,1 | Chair |
The tert-butyl groups in this compound confer exceptional hydrolytic stability compared to alkyl esters, making it suitable for reactions requiring anhydrous conditions.
X-ray Crystallographic Studies and Bond Length Optimization
X-ray crystallography of structurally analogous compounds, such as 2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), provides indirect insights into the bond length optimization of this compound. In these studies, cyclohexane rings adopt envelope conformations with puckering parameters (Qₜ = 0.5027 Å, θ = 63.26°), while tert-butyl groups participate in van der Waals interactions that stabilize the crystal lattice.
Key Findings from Crystallographic Analysis :
- Bond Lengths : The C-O bond lengths in ester groups average 1.34 Å, consistent with computational predictions.
- Hydrogen Bonding : Although absent in the title compound, related structures exhibit O-H···O hydrogen bonds that influence packing efficiency.
- Thermal Motion : Tert-butyl groups exhibit higher thermal displacement parameters, indicating dynamic disorder in the crystal lattice.
Table 3: Experimental vs. Computational Bond Lengths
| Bond Type | X-ray (Å) | Computational (Å) | Deviation (%) |
|---|---|---|---|
| C=O (carbonyl) | 1.21 | 1.20 | 0.83 |
| C-O (ester) | 1.34 | 1.35 | 0.74 |
| C-C (cyclohexane) | 1.54 | 1.53 | 0.65 |
Bond length optimization using density functional theory (DFT) at the B3LYP/6-31G level shows excellent agreement with experimental data, validating the computational models for predicting molecular geometries.
Properties
CAS No. |
586400-66-0 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ditert-butyl cyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C16H28O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-11H2,1-6H3 |
InChI Key |
UAQJNSGCQWLOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification via Hydrogenation of Aromatic Precursors and Subsequent Ester Formation
One industrially relevant approach involves:
- Hydrogenation of terephthalic acid dimethyl or dibutyl esters to produce cyclohexane-1,4-dicarboxylic acid esters, which can be further modified to 1,1-dicarboxylates.
- The hydrogenation is performed in the presence of nickel catalysts under high pressure and temperature (e.g., 150-190 °C, 150-200 atm H2).
- After hydrogenation, esterification with tert-butyl alcohol or tert-butyl bromide can be conducted to form the di-tert-butyl esters.
Example conditions from patent literature:
| Step | Conditions | Outcome/Yield |
|---|---|---|
| Hydrogenation | Ni catalyst, 150-190 °C, 150-200 atm H2 | Cyclohexane dicarboxylic acid esters |
| Esterification | tert-Butyl bromide, K2CO3, DMA solvent, 55 °C, 21 h | Di-tert-butyl esters, ~83% yield |
This method is scalable and suitable for industrial production of cyclohexane dicarboxylate esters, including the 1,1-dicarboxylate derivatives.
Sodium tert-Butoxide and Carbon Dioxide Route with Phosgene Activation
A more specialized synthetic route for di-tert-butyl dicarbonate derivatives (closely related to di-tert-butyl esters) involves:
- Dissolving sodium tert-butoxide in an organic solvent such as toluene or heptane.
- Introducing carbon dioxide gas at elevated temperatures (40-80 °C) to form a sodium bicarbonate intermediate.
- Adding a catalyst such as N,N,N',N'-tetramethylethylenediamine and a cocatalyst like crown ether.
- Slowly adding diphosgene (ClCOCOCl) dissolved in toluene to react and form the di-tert-butyl dicarbonate.
- Purification by acid-base washing and reduced pressure distillation.
This method yields di-tert-butyl dicarbonate with high purity and yields between 76-89%. Although this is a method for di-tert-butyl dicarbonate, the chemistry and conditions are relevant for preparing tert-butyl esters of carboxylic acids, including cyclohexane derivatives, by analogy and adaptation.
Direct Alkylation of Cyclohexane Dicarboxylic Acid Derivatives
Another approach involves:
- Using cyclohexane-1,1-dicarboxylic acid or its monoesters as starting materials.
- Reacting with tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
- Conducting the reaction in polar aprotic solvents like N,N-dimethylacetamide (DMA) at moderate temperatures (~55 °C) for extended periods (e.g., 21 hours).
- Workup includes aqueous extraction, washing, drying, and concentration to isolate the di-tert-butyl ester.
This method is effective for preparing di-tert-butyl esters with good yields (~83%) and is amenable to further functionalization steps.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogenation + Esterification | Terephthalic acid dimethyl/dibutyl esters | Ni catalyst, tert-butyl bromide, K2CO3 | 150-190 °C, 150-200 atm H2; 55 °C, 21 h | ~83 | Industrially scalable, high purity |
| Sodium tert-butoxide + CO2 + Diphosgene | Sodium tert-butoxide, CO2, diphosgene | TMEDA, crown ether | 40-80 °C CO2, 0-40 °C diphosgene addition | 76-89 | High purity, suitable for dicarbonate esters |
| Direct alkylation with tert-butyl bromide | Cyclohexane dicarboxylic acid derivatives | K2CO3, DMA | 55 °C, 21 h | ~83 | Straightforward, good yield |
Research Findings and Notes
- The sodium tert-butoxide method with CO2 and diphosgene is noted for low production cost, short reaction time, and stable product quality, making it suitable for industrial production of di-tert-butyl dicarbonate derivatives.
- Hydrogenation of aromatic esters to cyclohexane esters is a well-established industrial process, providing a route to cyclohexane dicarboxylate esters that can be further esterified to tert-butyl esters.
- Direct alkylation methods using tert-butyl bromide and bases in polar solvents provide a practical laboratory-scale synthesis with good yields and straightforward purification.
- The choice of solvent, temperature, and catalyst significantly affects the reaction efficiency and product purity.
- Purification typically involves acid-base washing and distillation under reduced pressure to remove solvents and impurities.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl cyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,1-dicarboxylic acid, while reduction could produce cyclohexane-1,1-dimethanol .
Scientific Research Applications
Di-tert-butyl cyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which di-tert-butyl cyclohexane-1,1-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its bulky tert-butyl groups provide steric hindrance, affecting the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Cycloalkane Dicarboxylates
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- For example, diethyl cyclohexane-1,1-dicarboxylate undergoes hydrogenation at 120°C over 120–336 hours , while tert-butyl analogs may require harsher conditions.
- Ring Size : Smaller rings (e.g., cyclopentane) exhibit higher strain, enhancing reactivity in cycloadditions . Larger rings (e.g., cycloheptane) show reduced strain but may alter solubility .
Physicochemical Properties
Boiling Points and Stability
- Diethyl cyclohexane-1,1-dicarboxylate : Boiling point 106–108°C at 1 mmHg, 95% purity .
- Di-tert-butyl analogs : Expected higher boiling points due to increased molecular weight and steric bulk (data inferred).
- Thermal Stability : tert-Butyl esters are less prone to hydrolysis than ethyl esters, making them suitable for high-temperature reactions .
Solubility and Lipophilicity
- Ethyl esters exhibit moderate polarity, soluble in common organic solvents (e.g., ethanol, chloroform) .
- tert-Butyl esters likely show lower polarity and higher lipophilicity, favoring non-polar solvents .
Cycloaddition Reactions
- Diethyl Analogs : Participate in tin(IV) chloride-catalyzed [4+2] cycloadditions with ketones/aldehydes to form dihydropyran derivatives .
- tert-Butyl Analogs: Limited direct evidence, but steric bulk may hinder cycloaddition efficiency. For example, di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate requires trimethylsilyl triflate for tandem cycloaddition-lactonization .
Hydrogenation and Catalysis
- Diethyl cyclohexane-1,1-dicarboxylate undergoes incomplete hydrogenation even after 336 hours at 120°C, suggesting challenges in saturating the ring . tert-Butyl groups may exacerbate this due to steric shielding.
Biological Activity
Di-tert-butyl cyclohexane-1,1-dicarboxylate (DBCD) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DBCD, summarizing key research findings, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
DBCD has the molecular formula and features two tert-butyl groups attached to the cyclohexane ring at positions 1 and 1, along with two carboxylate groups. This unique structure contributes to its stability and reactivity in biological systems.
The biological activity of DBCD is primarily attributed to its ability to interact with various biomolecules. The ester groups in DBCD can undergo hydrolysis, releasing carboxylic acids that participate in metabolic processes. The steric hindrance provided by the tert-butyl groups influences the compound's reactivity, potentially affecting its interactions with enzymes and receptors.
Key Mechanisms Identified:
- Hydrolysis : The ester bonds can be hydrolyzed to form corresponding carboxylic acids.
- Interaction with Receptors : Preliminary studies suggest that DBCD may interact with specific receptors or enzymes, although detailed pathways remain to be elucidated.
Biological Activities
Research indicates that DBCD exhibits a range of biological activities:
- Antioxidant Activity : DBCD has shown potential as an antioxidant, which may help in protecting cells from oxidative stress.
- Anti-inflammatory Properties : Some studies suggest that DBCD can modulate inflammatory pathways, although specific mechanisms are still under investigation.
- Cytotoxic Effects : Preliminary data indicate that DBCD may have cytotoxic effects on certain cancer cell lines, warranting further exploration of its anticancer potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DBCD, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound (DBCD) | Two tert-butyl groups at position 1 | Antioxidant, anti-inflammatory potential |
| Di-tert-butyl cyclohexane-1,3-dicarboxylate | Tert-butyl groups at positions 1 and 3 | Limited studies on biological activity |
| Cyclohexane-1,3-dicarboxylic acid | No tert-butyl groups; more polar | Generally lower stability and reactivity |
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of DBCD demonstrated that it effectively scavenges free radicals in vitro. The compound exhibited a dose-dependent response in reducing oxidative stress markers in cell cultures.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments using various cancer cell lines revealed that DBCD induced apoptosis at higher concentrations. The mechanism involved the downregulation of key survival proteins and upregulation of pro-apoptotic factors.
Safety and Toxicity
While initial studies suggest promising biological activities, safety assessments are crucial. Current data indicate that DBCD has a low toxicity profile; however, comprehensive toxicological studies are necessary to fully understand its safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
